Homophenoxymethylpenicillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

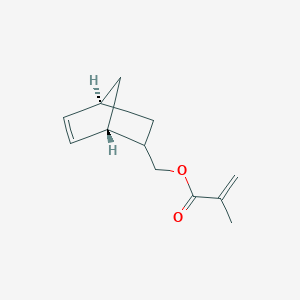

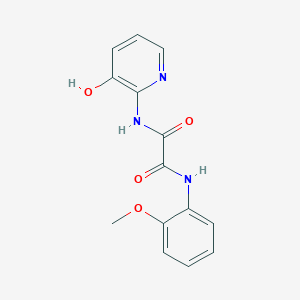

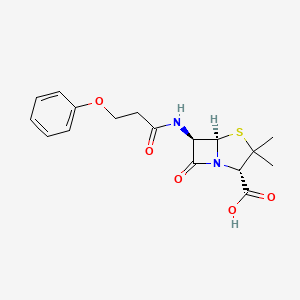

Homophenoxymethylpenicillin is a synthetic penicillin derivative belonging to the beta-lactam class of antibiotics. It is structurally related to phenoxymethylpenicillin (penicillin V) and is designed to combat bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive bacteria and is used in various medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of homophenoxymethylpenicillin involves several key steps:

Starting Material: The synthesis begins with the preparation of the core beta-lactam ring structure, which is common to all penicillins.

Phenoxyacetic Acid Derivative: A phenoxyacetic acid derivative is then introduced to the beta-lactam core through an acylation reaction.

Homologation: The phenoxyacetic acid moiety is homologated to introduce the homophenoxy group, enhancing the compound’s stability and bioavailability.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and potency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification:

Fermentation: Penicillin-producing microorganisms are cultured in large fermenters to produce the core beta-lactam structure.

Chemical Modification: The beta-lactam core is chemically modified to introduce the homophenoxy group, resulting in this compound.

Purification and Formulation: The compound is purified and formulated into various dosage forms, such as tablets and injectables, for medical use.

Analyse Des Réactions Chimiques

Types of Reactions

Homophenoxymethylpenicillin undergoes several types of chemical reactions:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.

Oxidation: The phenoxy group can undergo oxidation under certain conditions, potentially affecting the compound’s stability.

Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Hydrolysis: Water and beta-lactamase enzymes are common reagents for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

Hydrolysis: The major product of hydrolysis is the inactive penicilloic acid.

Oxidation: Oxidation can lead to the formation of phenoxyacetic acid derivatives.

Substitution: Substitution reactions can yield a variety of modified penicillin derivatives with different pharmacological properties.

Applications De Recherche Scientifique

Homophenoxymethylpenicillin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their chemical properties.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the action of beta-lactamase enzymes.

Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: The compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.

Mécanisme D'action

Homophenoxymethylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall assembly, leading to cell lysis and bacterial death. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall cross-linking.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenoxymethylpenicillin (Penicillin V): Homophenoxymethylpenicillin is structurally similar to phenoxymethylpenicillin but has enhanced stability and bioavailability.

Benzylpenicillin (Penicillin G): Another related compound, benzylpenicillin, is less stable in acidic environments compared to this compound.

Amoxicillin: A broader-spectrum penicillin derivative, amoxicillin, is more effective against a wider range of bacteria but may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to its enhanced stability and bioavailability compared to other penicillin derivatives. Its homologated phenoxy group provides improved resistance to beta-lactamase enzymes, making it a valuable option for treating resistant bacterial strains.

Propriétés

Numéro CAS |

1752-26-7 |

|---|---|

Formule moléculaire |

C17H20N2O5S |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1 |

Clé InChI |

VYNSJZIBTBGKAJ-VNHYZAJKSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)